molecular formula C6H4BClF3NO2 B12631430 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid

3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid

Cat. No.: B12631430
M. Wt: 225.36 g/mol
InChI Key: ZQHAMBYZJYAOFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with boronic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.

    Conditions: Inert atmosphere (e.g., nitrogen or argon), typically at elevated temperatures (50-100°C).

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action for 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid is unique due to its boronic acid group, which makes it highly effective in Suzuki-Miyaura coupling reactions. This functional group allows it to form stable carbon-carbon bonds under mild conditions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C6H4BClF3NO2

Molecular Weight

225.36 g/mol

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]boronic acid

InChI

InChI=1S/C6H4BClF3NO2/c8-4-1-3(6(9,10)11)2-12-5(4)7(13)14/h1-2,13-14H

InChI Key

ZQHAMBYZJYAOFP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=N1)C(F)(F)F)Cl)(O)O

Origin of Product

United States

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